Z-甘-甘-甘-OH

描述

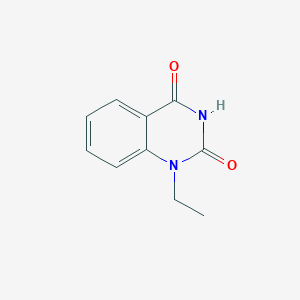

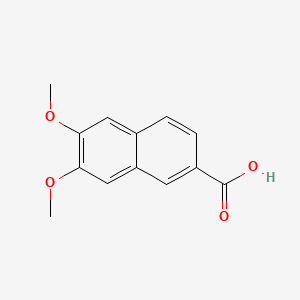

The tri-peptide Z-Gly-Gly-Gly-OH, also known as a benzyloxycarbonyl-protected glycine tri-peptide, is a short chain of the amino acid glycine with a protecting group (Z-) on the N-terminus and a free carboxyl group (-OH) on the C-terminus. This structure is significant in the study of peptides and proteins, particularly in understanding the effects of terminal modifications on peptide structure and function .

Synthesis Analysis

The synthesis of related compounds often involves hydrothermal or co-precipitation methods, as seen in the synthesis of NaZnSiO(3)OH and ZnSn(OH)6. These methods can influence the morphology, size, and crystalline structure of the resulting compounds . Although the synthesis of Z-Gly-Gly-Gly-OH is not explicitly detailed in the provided papers, similar synthetic strategies could potentially be applied to the peptide synthesis with appropriate modifications.

Molecular Structure Analysis

The molecular structure of Z-Gly-Gly-Gly-OH in the gas phase has been investigated using infrared spectroscopy and density functional theory calculations. The peptide is found to form a γ-turn structure with a free C-terminal carboxyl group. This structure is stabilized by hydrogen bonding, which is a common feature in peptide structures and plays a crucial role in their conformational stability .

Chemical Reactions Analysis

The chemical reactions of Z-Gly-Gly-Gly-OH are not directly discussed in the provided papers. However, the reactivity of peptides typically involves the formation and breaking of peptide bonds, as well as interactions with other molecules through hydrogen bonding and other non-covalent interactions. The presence of the Z- protecting group and the free -OH group would influence the peptide's reactivity, particularly in coupling reactions for peptide elongation or modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like Z-Gly-Gly-Gly-OH are influenced by their molecular structure. The presence of hydrogen bonds, as indicated by the IR spectra, suggests that the peptide has a strong capacity for interaction with other molecules, which could affect its solubility, stability, and binding capabilities. The free carboxyl group at the C-terminus also contributes to the peptide's acidity and potential for forming salts with bases .

科学研究应用

气相红外光谱和结构

- 气相红外光谱:一项针对以苯甲氧羰基 (Z-) 基团封端的肽的研究,包括 Z-脯-亮-甘-OH,利用了红外 (IR) 光谱和密度泛函理论计算。它揭示了 Z-脯-亮-甘-OH 在气相中形成具有游离 C 端羧基的 γ 转角结构,提供了对其结构行为的见解 (Chakraborty et al., 2012).

酶稳定性和修饰

- 酶稳定性:探索了一种相关五肽 Z-甘-甘-苯丙氨酸-苯丙氨酸-丙氨酸·OH 的酶稳定性,突出了防止酶解的肽稳定化的新方法 (English & Stammer, 1978).

- 表面改性:讨论了一种使用 Z-甘-OH 在碳纳米管 (CNT) 表面产生氨基的方法。这种方法增加了功能化物质与碳纳米管的接触面积,并在功能化过程中提供了保持晶格完整性等优势 (Gorshkova et al., 2021).

肽水解和反应

- 酰胺键水解:一项研究探索了由 Zr(IV)-取代的多氧金属酸盐催化的肽(包括甘-甘)的水解。这项研究提供了对肽键水解的加速和机制的见解,这对于理解肽的稳定性和反应至关重要 (Ly et al., 2013).

- 与胺的反应:研究了肽 Z–甘–叠氮基–甘–OBzl 与胺的反应,突出了 1-酰基向反应胺的迁移和二氨基丙酸衍生物的形成 (Nakajima et al., 1980).

其他应用

- 荧光底物的合成:关于二肽荧光转谷氨酰胺酶底物 Z-Glu(HMC)-Gly-OH 合成的研究证明了其在抑制剂和胺型酰基受体底物的动力学表征中的效用 (Wodtke et al., 2020).

- 肽的合成和构象:对 Z-甘-脯-甘-甘和 Z-甘-l脯-甘-甘-OMe 等肽的研究提供了对它们的构象(例如 β 转角结构)的见解,这与理解肽的折叠和稳定性有关 (Perly et al., 1983).

安全和危害

“Z-Gly-Gly-Gly-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Z-Gly-Gly-Gly-OH, also known as N-benzyloxycarbonyl-glycylglycylglycine, is a tripeptide that is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to synthesize .

Mode of Action

The compound works by forming peptide (amide) bonds with the amino acids in the peptide chain . This is achieved through a reaction with a free amine function of an amino acid, resulting in a “protected” amino acid derivative . Once the desired peptide bond is created, the protective group can be removed under relatively mild non-hydrolytic conditions .

Biochemical Pathways

The biochemical pathways affected by Z-Gly-Gly-Gly-OH are primarily those involved in peptide synthesis . The compound’s ability to form peptide bonds with amino acids allows it to play a crucial role in the synthesis of various peptides and proteins .

Result of Action

The primary result of Z-Gly-Gly-Gly-OH’s action is the synthesis of peptides and proteins . By forming peptide bonds with amino acids, it enables the creation of complex peptide chains, which can then fold into functional proteins .

Action Environment

The action of Z-Gly-Gly-Gly-OH is influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the compound’s stability and efficacy in forming peptide bonds . Furthermore, the presence of other compounds in the solution, such as other amino acids or enzymes, can also impact the compound’s action .

属性

IUPAC Name |

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAYASDFVKQWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305127 | |

| Record name | Z-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-Gly-Gly-OH | |

CAS RN |

2566-20-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 169175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)